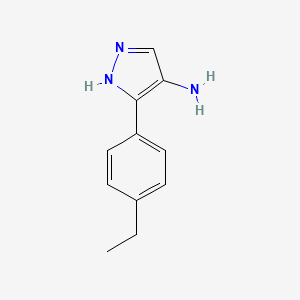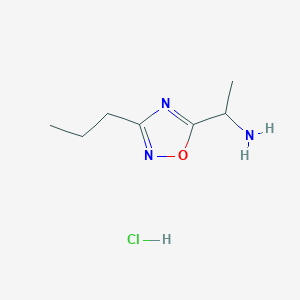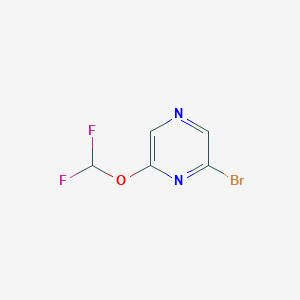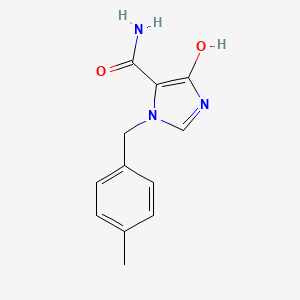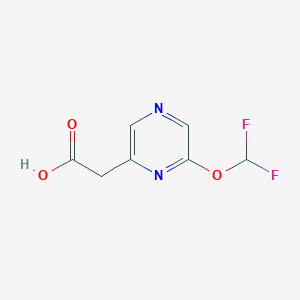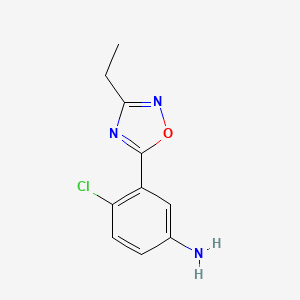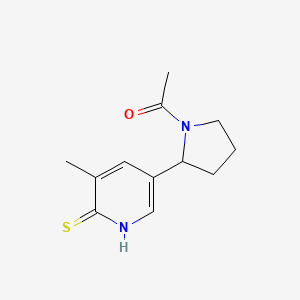
Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-硫代-7-(三氟甲基)-1,4-二氢喹啉-3-羧酸乙酯: 是一种属于喹啉家族的合成有机化合物。该化合物以其独特的结构为特征,包括三氟甲基、硫代基和乙酯官能团。
准备方法
合成路线和反应条件
4-硫代-7-(三氟甲基)-1,4-二氢喹啉-3-羧酸乙酯的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
喹啉核心形成: 喹啉核心可以通过弗里德兰德合成法合成,该方法涉及在酸性或碱性条件下,将苯胺衍生物与羰基化合物缩合。
三氟甲基的引入: 三氟甲基可以在碱的存在下,使用三氟甲基碘或三氟甲基磺酸等试剂引入。
硫代基的形成: 硫代基可以通过使中间体化合物与硫或含硫试剂反应来引入。
酯化: 最后一步是将羧酸基团在酸催化剂的存在下与乙醇酯化,形成乙酯。
工业生产方法
4-硫代-7-(三氟甲基)-1,4-二氢喹啉-3-羧酸乙酯的工业生产可能涉及上述合成路线的优化版本,重点在于最大限度地提高产量和纯度,同时降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
4-硫代-7-(三氟甲基)-1,4-二氢喹啉-3-羧酸乙酯可以进行各种类型的化学反应,包括:
氧化: 该化合物可以氧化形成亚砜或砜。
还原: 还原反应可以将硫代基转化为硫醇或硫醚。
取代: 三氟甲基可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 可以使用锂铝氢化物或硼氢化钠等还原剂。
取代: 胺、硫醇或醇盐等亲核试剂可用于取代反应。
形成的主要产物
氧化: 亚砜和砜。
还原: 硫醇和硫醚。
取代: 各种取代的喹啉衍生物。
科学研究应用
4-硫代-7-(三氟甲基)-1,4-二氢喹啉-3-羧酸乙酯有几种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌特性。
医学: 由于其独特的结构特征,探索作为潜在的药物候选者。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
4-硫代-7-(三氟甲基)-1,4-二氢喹啉-3-羧酸乙酯的作用机制取决于其具体的应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,调节其活性。三氟甲基可以增强化合物的亲脂性,提高其穿过细胞膜到达细胞内靶标的能力。硫代基可能参与氧化还原反应,影响化合物的反应性和与生物分子的相互作用。
相似化合物的比较
类似化合物
独特性
4-硫代-7-(三氟甲基)-1,4-二氢喹啉-3-羧酸乙酯的独特性在于三氟甲基的存在,它赋予了独特的电子和立体性质。
属性
分子式 |
C13H10F3NO2S |
|---|---|
分子量 |
301.29 g/mol |
IUPAC 名称 |
ethyl 4-sulfanylidene-7-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)20/h3-6H,2H2,1H3,(H,17,20) |
InChI 键 |
IEUCXQQSGVRQBU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=C(C1=S)C=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



